

Synthesis protocol for 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid.

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Compound of Interest

Compound Name: 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of **5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid**, a molecule of interest in medicinal chemistry and drug development due to its hybrid structure incorporating both furan and pyrazole moieties.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The combination of a furan-2-carboxylic acid scaffold with a pyrazole ring through a methylene linker offers a unique chemical space for exploring new therapeutic agents. This protocol outlines a reliable two-step synthetic route starting from commercially available materials. The initial step involves the N-alkylation of pyrazole with an appropriate 5-(halomethyl)furan-2-carboxylate ester. The subsequent step is the saponification of the ester to yield the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of **5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid**. These values are representative and may vary based on experimental conditions and scale.

Step	Reaction	Reactant s	Product	Molecular Weight (g/mol)	Yield (%)	Purity (%)
1	N-Alkylation	Ethyl 5-(chloromethyl)furan-2-carboxylate, Pyrazole	Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate	222.22	85-95	>95 (by NMR)
2	Saponification	Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate	5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid	194.17	90-98	>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate

This procedure details the N-alkylation of pyrazole with ethyl 5-(chloromethyl)furan-2-carboxylate.

Materials:

- Ethyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq)
- Pyrazole (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetonitrile (CH_3CN), anhydrous

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add anhydrous acetonitrile.
- Add pyrazole and anhydrous potassium carbonate to the solvent.
- Stir the suspension at room temperature for 15 minutes.
- Add ethyl 5-(chloromethyl)furan-2-carboxylate to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the solid potassium carbonate and wash with acetonitrile.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the crude residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate.

Step 2: Synthesis of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid

This procedure outlines the saponification of the ester intermediate to the final carboxylic acid product.

Materials:

- Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate (1.0 eq)
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
- Tetrahydrofuran (THF)
- Water (H₂O)
- Hydrochloric acid (HCl), 1M solution
- Standard work-up and purification equipment

Procedure:

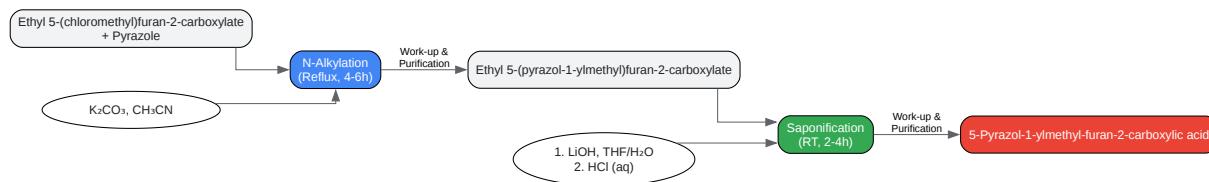
- Dissolve ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate in a mixture of THF and water in a round-bottom flask.
- Add lithium hydroxide or sodium hydroxide to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate should form.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid with cold water to remove any inorganic salts.

- Dry the solid under vacuum to yield the final product, **5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid**. Further purification can be achieved by recrystallization if necessary.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis process for **5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid**.



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Caption: Two-step synthesis of the target compound.

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